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molecular formula C7H4Cl2N2S B098057 2-Amino-4,6-dichlorobenzothiazole CAS No. 16582-59-5

2-Amino-4,6-dichlorobenzothiazole

Cat. No. B098057
M. Wt: 219.09 g/mol
InChI Key: UZGRZSHGRZYCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05888940

Procedure details

197 g (1.23 mol) of bromine were slowly added dropwise, while cooling with ice, to a solution of 200 g (1.23 mol) of 2,4-dichloroaniline and 200 g (2.46 mol) of sodium thiocyanate in 1.5 1 of glacial acetic acid. Stirring was carried out for 16 hours at about 20° C., after which the solid was separated off and washed with 10% strength sodium hydroxide solution and water.
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrBr.[Cl:3][C:4]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:5]=1[NH2:6].[S-:12][C:13]#[N:14].[Na+]>C(O)(=O)C>[NH2:14][C:13]1[S:12][C:7]2[CH:8]=[C:9]([Cl:11])[CH:10]=[C:4]([Cl:3])[C:5]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
197 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Name
Quantity
200 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the solid was separated off
WASH
Type
WASH
Details
washed with 10% strength sodium hydroxide solution and water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC=1SC2=C(N1)C(=CC(=C2)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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